molecular formula C28H22NOP B6318939 (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole CAS No. 212312-33-9

(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole

Cat. No.: B6318939
CAS No.: 212312-33-9
M. Wt: 419.5 g/mol
InChI Key: QOXFUKATAROLOT-AHKZPQOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole (CAS: 212312-33-9) is a chiral PHOX (phosphino-oxazoline) ligand widely employed in asymmetric catalysis. Its structure combines a rigid indeno-oxazoline backbone with a diphenylphosphanyl group at the 2-position of the phenyl ring, enabling coordination to transition metals (e.g., Cu, Pd, Rh) to form enantioselective catalysts . The compound is synthesized with high enantiomeric excess (99% ee) and purity (98%), making it a staple in reactions such as allylic alkylation and cyclopropanation . Its stereochemistry, defined by the (3aR,8aS) configuration, is critical for inducing chiral environments in catalytic cycles .

Properties

IUPAC Name

[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22NOP/c1-3-12-21(13-4-1)31(22-14-5-2-6-15-22)26-18-10-9-17-24(26)28-29-27-23-16-8-7-11-20(23)19-25(27)30-28/h1-18,25,27H,19H2/t25-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXFUKATAROLOT-AHKZPQOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of β-Hydroxyamide Precursors

The oxazole ring formation via cyclodehydration represents a cornerstone of PNInd synthesis. A β-hydroxyamide intermediate, derived from dihydroindane-fused precursors, undergoes intramolecular cyclization under oxidative conditions. For example, treatment of N-(2-hydroxyphenyl-dihydroindane)carboxamide with phenyliodine(III) diacetate (PIDA) in dichloromethane induces dehydrogenation, yielding the oxazole core . Key parameters include:

ParameterValueImpact on Yield/Selectivity
OxidantPIDA (1.1 equiv)Ensures complete dehydrogenation
SolventCH₂Cl₂Polar aprotic medium favors cyclization
TemperatureRoom temperatureMinimizes side reactions
Reaction Time24 hoursBalances conversion and stability

This method achieves 75–82% yield but requires stringent exclusion of moisture to prevent hydrolysis . Stereochemical control at the 3aR and 8aS positions is achieved using chiral auxiliaries during β-hydroxyamide preparation.

ComponentSpecificationRole
CatalystPd(OAc)₂ (5 mol%)Facilitates C–P bond formation
LigandXPhos (10 mol%)Enhances oxidative addition
BaseK₃PO₄ (3 equiv)Neutralizes HBr byproduct
SolventToluene/EtOH (4:1)Balances solubility and reactivity

This step proceeds with 68–74% yield and retains the stereochemical integrity of the oxazole-indane backbone . Competing proto-deboronation is mitigated by slow addition of the boronic ester.

Asymmetric Catalysis for Enantiomeric Control

The (3aR,8aS) configuration is installed using chiral ruthenium complexes during early synthetic stages. For instance, (η⁶-C₆Me₆)RuCl(PNInd)[SbF₆] serves as a template, where the PNInd ligand’s chirality directs the metal center’s geometry . Post-complexation, ligand displacement with aqueous HCl releases enantiomerically pure PNInd. Critical factors include:

  • Chiral Source : (R)-t-leucine-derived oxazoline auxiliaries ensure >98% enantiomeric excess (ee) .

  • Metal Coordination : Ru(II) centers favor octahedral geometry, locking the ligand’s stereochemistry .

  • Workup : Sequential washes with NH₄PF₆ and diethyl ether remove metal residues.

This approach achieves 85–90% ee but necessitates chromatographic purification to isolate PNInd from byproducts .

One-Pot Tandem Phosphine Catalysis

Emerging methodologies exploit phosphine-mediated domino reactions to streamline synthesis. A mixed double-Michael addition between β-amino alcohol and electron-deficient acetylene , catalyzed by 1,3-bis(diphenylphosphino)propane (DPPP), forms the oxazolidine intermediate . Subsequent oxidation with tert-butyl hydroperoxide (TBHP) converts oxazolidine to oxazole.

StageReagents/ConditionsOutcome
Michael AdditionDPPP (10 mol%), CH₃CN, 80°CForms oxazolidine (90% yield)
OxidationTBHP (3 equiv), I₂ (10 mol%)Yields oxazole (75% yield)

While efficient, this method struggles with diastereoselectivity (<50% de) unless chiral β-amino alcohols are employed .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods across critical parameters:

MethodYield (%)Stereoselectivity (ee)ScalabilityCost Efficiency
Cyclodehydration75–8285–90ModerateHigh
Cross-Coupling68–7490–95HighModerate
Asymmetric Catalysis60–65>98LowLow
Tandem Catalysis70–7550–60HighHigh

Cyclodehydration and Cross-Coupling strike the best balance between yield and stereocontrol, making them preferred for industrial applications. Asymmetric Catalysis , despite superior ee, is limited by ruthenium’s cost and complex purification .

Mechanism of Action

The mechanism by which (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole exerts its effects is largely dependent on its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The oxazole ring and indane framework can interact with biological macromolecules, influencing their activity and function. These interactions often involve hydrogen bonding, π-π stacking, and coordination bonds.

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s analogs differ in substituents, backbone rigidity, and stereoelectronic properties. Below is a comparative analysis:

Compound Key Structural Features Electronic Effects Steric Profile Applications References
(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-indenooxazole Diphenylphosphanyl group; rigid indeno-oxazoline backbone Strong π-accepting phosphine enhances metal-ligand electron transfer Moderate steric bulk from phenyl groups Asymmetric allylic alkylation, cyclopropanation
Bis-oxazolines (e.g., 4d, 4e) Propane-2,2-diyl or cyclopropane-1,1-diyl linkers between two oxazoline units Electron-rich oxazolines stabilize metal centers via N→M donation High rigidity due to linker; tunable steric hindrance Enantioselective Diels-Alder, aldol reactions
(3aR,8aS)-2-(Isoquinolin-1-yl)-indenooxazole Isoquinoline substituent instead of diphenylphosphanyl Electron-deficient isoquinoline alters metal coordination geometry Reduced steric bulk compared to phosphine analogs Catalytic C–H activation
(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)-bis-indenooxazole Bis-indenooxazole with diphenylpropane linker Enhanced π-conjugation and chiral pocket size Extreme steric hindrance from diphenylpropane High-pressure asymmetric hydrogenation
(3aR,8aS)-2-(5-Bromopyridin-2-yl)-indenooxazole Bromopyridyl substituent Electron-withdrawing Br increases electrophilicity at metal center Moderate bulk from pyridine ring Suzuki-Miyaura cross-coupling

Key Comparative Findings

  • Electronic Flexibility : The diphenylphosphanyl group in the target compound provides stronger π-backbonding to metals compared to oxazoline-only ligands (e.g., bis-oxazolines), improving catalytic activity in electron-deficient systems .
  • Steric Control : Bis-oxazolines (e.g., 4d, 4e) exhibit superior rigidity due to their linkers, enabling precise stereochemical control in crowded transition states . In contrast, the target compound balances moderate steric bulk with electronic versatility .
  • Enantioselectivity: Compounds with larger chiral pockets, such as the diphenylpropane-bridged bis-indenooxazole, achieve higher enantioselectivity (>99% ee) in hydrogenation but suffer from synthetic complexity .
  • Substituent Effects: Electron-withdrawing groups (e.g., Br in bromopyridyl analogs) enhance electrophilicity at metal centers, favoring cross-coupling reactions , whereas electron-donating groups (e.g., isoquinoline) improve stability in oxidative conditions .

Catalytic Performance Data

Reaction Type Ligand Yield (%) ee (%) Conditions
Allylic Alkylation (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl] 92 95 Cu(OTf)₂, CH₂Cl₂, 25°C
Diels-Alder Bis-oxazoline (4d) 88 98 Mg(ClO₄)₂, toluene, -40°C
Hydrogenation Diphenylpropane-bridged bis-indenooxazole 85 99 Rh(cod)₂BF₄, H₂ (50 bar), MeOH
Suzuki-Miyaura Bromopyridyl-indenooxazole 78 N/A Pd(OAc)₂, K₂CO₃, H₂O/EtOH

Biological Activity

(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole is a phosphine-containing compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C28H22NOP
  • Molecular Weight : 419.45 g/mol
  • CAS Number : 212312-33-9
  • PubChem CID : 102122235

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a ligand in catalysis and potential therapeutic applications. The following sections summarize key findings from the literature.

The compound acts primarily as a ligand in transition metal-catalyzed reactions. Its phosphine group enhances the reactivity of metal complexes, facilitating various organic transformations. This property is particularly useful in asymmetric synthesis and catalysis.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of phosphine derivatives. These compounds may mitigate neurodegenerative processes by modulating oxidative stress and inflammation pathways. Investigations into similar compounds have shown promise in models of diseases like Alzheimer's and Parkinson's.

Case Studies

  • Asymmetric Synthesis : A study demonstrated that this compound can be utilized as a chiral ligand for the asymmetric hydrogenation of ketones. The results showed high enantioselectivity and yield, indicating its potential in pharmaceutical applications.
  • Anticancer Screening : In vitro assays comparing various phosphine ligands revealed that those structurally similar to this compound exhibited significant cytotoxicity against several cancer cell lines. Further research is needed to confirm the specific activity of this compound.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Asymmetric CatalysisHigh enantioselectivity in hydrogenation reactions
Anticancer ActivityInduces apoptosis in cancer cells (analog studies)
NeuroprotectionModulates oxidative stress (similar compounds)

Scientific Research Applications

Applications in Catalysis

1. Asymmetric Catalysis
The compound has shown significant potential as a ligand in asymmetric catalysis. It has been utilized in several catalytic reactions to enhance enantioselectivity. For instance, it has been employed in the catalytic asymmetric synthesis of various chiral compounds, including pharmaceuticals and agrochemicals. The unique stereochemical properties of this ligand facilitate the formation of chiral centers in substrates that would otherwise yield racemic mixtures.

2. Transition Metal Complexes
(3aR,8aS)-2[2-(diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole can form stable complexes with transition metals such as palladium and rhodium. These complexes are essential in various organic transformations, including cross-coupling reactions like Suzuki and Heck reactions. The efficiency of these reactions is often enhanced by the use of this specific ligand due to its steric and electronic properties.

Applications in Material Science

1. Organic Electronics
Research indicates that this compound may be useful in the development of organic electronic devices. Its phosphine functional group can contribute to the charge transport properties necessary for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through structural modifications makes it a candidate for further exploration in this field.

2. Coordination Polymers
The compound's ability to coordinate with metal ions allows for the synthesis of coordination polymers that exhibit interesting magnetic and luminescent properties. These materials can be explored for applications in sensors and data storage devices.

Biological Applications

1. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. Research is ongoing to evaluate its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

2. Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Its phosphine moiety can interact with active sites of certain enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity plays a crucial role.

Case Studies

Study Objective Findings
Study on Asymmetric SynthesisEvaluate enantioselectivity in catalytic reactionsAchieved up to 95% ee in the synthesis of chiral alcohols using this ligand
Investigation of Transition Metal ComplexesAssess efficiency in cross-coupling reactionsEnhanced reaction rates compared to traditional ligands; demonstrated broad substrate scope
Anticancer Activity AssessmentDetermine cytotoxic effects on cancer cellsInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation

Chemical Reactions Analysis

Asymmetric Allylic Alkylation

PIndDX forms highly enantioselective palladium complexes for allylic alkylation reactions. In Pd-catalyzed transformations, the ligand coordinates via its phosphorus and nitrogen atoms, creating a chiral environment that directs substrate orientation.

Example Reaction:
Allylic alkylation of 1,3-dimethylallyl acetate with sodium dimethyl malonate:

  • Catalyst: Pd/PIndDX

  • Enantioselectivity: 89.5% ee

  • Conditions: Mild, room temperature

  • Mechanism: Oxidative addition of the allylic substrate to Pd(0), followed by nucleophilic attack under stereochemical guidance from PIndDX .

Ni(0)-Mediated Allylic Amination

PIndDX enhances Ni(0)-catalyzed intramolecular allylic amination, a reaction critical for synthesizing nitrogen-containing heterocycles like vinylglycinol derivatives.

  • Substrate: Allylic acetates with pendant amine groups

  • Enantioselectivity: Up to 51% ee

  • Key Advantage: Compatibility with Ni(0), a less-explored metal for this transformation .

Asymmetric Hydrogenation

PIndDX-Ru complexes catalyze the hydrogenation of α,β-unsaturated carbonyl compounds with high enantioselectivity.
Representative Reaction:
Hydrogenation of (E)-β-aryl-α,β-unsaturated esters:

SubstrateProduct EnantioselectivityMetal CenterReference
(E)-Methyl cinnamate>95% eeRu(II)
  • Mechanism: Substrate coordination to Ru via the olefin, followed by stereoselective hydrogen transfer.

Cross-Coupling Reactions

PIndDX facilitates enantioselective cross-couplings, such as Suzuki-Miyaura and Heck reactions, by stabilizing reactive metal intermediates.

Case Study: Asymmetric Suzuki-Miyaura Coupling

  • Catalyst: Pd/PIndDX

  • Substrates: Aryl halides and arylboronic acids

  • Enantioselectivity: Up to 92% ee for biaryl products

  • Optimized Conditions: DMF, 80°C, K2CO3 base.

Cyclopropanation

PIndDX-Cu complexes enable enantioselective cyclopropanation of alkenes with diazo compounds.
Example:
Cyclopropanation of styrene with ethyl diazoacetate:

  • Catalyst: Cu(I)/PIndDX

  • Enantioselectivity: 87% ee (trans isomer)

  • Yield: 78%

  • Steric Control: Rigid ligand structure prevents undesired side reactions.

Comparison with Related Ligands

PIndDX outperforms simpler PHOX ligands in steric and electronic tuning due to its fused indane-oxazole core.

LigandReaction TypeEnantioselectivityReference
PIndDX Allylic Alkylation (Pd)89.5% ee
(S)-BINAPAllylic Alkylation (Pd)75% ee
PIndDX Hydrogenation (Ru)>95% ee
JosiphosHydrogenation (Ru)85% ee

Mechanistic Insights

  • Coordination Mode: PIndDX binds metals via P (σ-donor) and N (π-acceptor), creating a distorted square-planar geometry critical for enantiocontrol .

  • Steric Effects: The indane backbone restricts rotational freedom, stabilizing transition states with defined stereochemistry .

  • Electronic Tuning: Electron-withdrawing oxazole enhances metal-ligand bond strength, improving catalyst longevity.

Recent Advances

  • Modified Derivatives: Substituents on the oxazole or phosphine moieties fine-tune reactivity for specific substrates (e.g., bulky groups for hindered alkenes).

  • Hybrid Catalysts: Immobilized PIndDX on silica supports enables recyclable catalysts without significant loss in activity .

PIndDX’s versatility in asymmetric catalysis stems from its unique stereoelectronic profile, enabling breakthroughs in pharmaceutical and agrochemical synthesis. Ongoing research focuses on expanding its substrate scope and improving catalytic efficiency through structural modifications.

Q & A

Q. What are the critical considerations for synthesizing (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole with high stereochemical purity?

Methodological Answer :

  • Chiral Auxiliary Use : Employ enantiopure starting materials (e.g., stereochemically defined oxazole precursors) to control the 3aR,8aS configuration .
  • Catalytic Asymmetric Synthesis : Utilize transition-metal catalysts (e.g., Pd or Rh) with chiral ligands to enhance stereoselectivity during cyclization steps .
  • Purification : Use preparative HPLC with chiral stationary phases or crystallization in non-polar solvents to isolate the desired stereoisomer .
  • Validation : Confirm stereochemical integrity via 1^1H/13^13C NMR coupling constants and X-ray crystallography .

Q. How can researchers characterize the electronic properties of this compound for ligand design in catalysis?

Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and predict donor-acceptor behavior .
  • Spectroscopy : UV-Vis spectroscopy to assess π→π* transitions in the oxazole ring, and cyclic voltammetry to measure redox potentials .
  • Phosphine Basicity : Titrate with HCl in anhydrous THF to determine the phosphine’s Lewis basicity, critical for metal coordination .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature 1^1H NMR to detect conformational exchange (e.g., ring puckering in the dihydroindane moiety) that may obscure splitting patterns .
  • 2D NMR Techniques : Use HSQC, HMBC, and NOESY to assign ambiguous proton environments and verify spatial proximity of substituents .
  • Crystallographic Validation : Compare experimental X-ray data with predicted structures from molecular modeling to resolve ambiguities .

Q. What experimental strategies address instability during catalytic applications (e.g., ligand decomposition under oxidative conditions)?

Methodological Answer :

  • Stabilization Techniques : Store the compound under inert gas (N2_2 or Ar) and use stabilizing additives (e.g., BHT) to prevent oxidation of the diphenylphosphanyl group .
  • In Situ Monitoring : Employ operando Raman spectroscopy or mass spectrometry to track ligand degradation during catalysis .
  • Ligand Tuning : Introduce electron-withdrawing groups (e.g., CF3_3) to the phenyl rings to enhance oxidative stability without compromising catalytic activity .

Q. How can researchers evaluate the compound’s efficacy in asymmetric catalysis while minimizing enantiomeric cross-talk?

Methodological Answer :

  • Substrate Scope Screening : Test the ligand with diverse substrates (e.g., prochiral alkenes, ketones) to assess enantioselectivity trends .
  • Kinetic Resolution Studies : Use racemic substrates to measure the ligand’s ability to differentiate enantiomers via kcat/KMk_{\text{cat}}/K_{\text{M}} ratios .
  • Mechanistic Probes : Isotope labeling (e.g., 18^{18}O in oxazole) or kinetic isotope effects (KIEs) to identify rate-determining steps and stereochemical bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole
Reactant of Route 2
Reactant of Route 2
(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.